2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride

Vue d'ensemble

Description

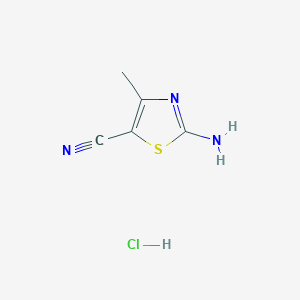

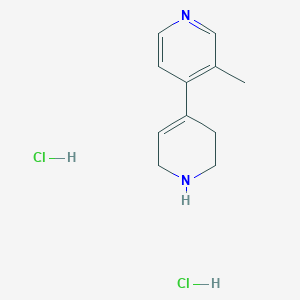

“2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride” is a chemical compound with the CAS Number: 1443981-79-0 . It has a molecular weight of 175.64 and its IUPAC name is 2-amino-4-methylthiazole-5-carbonitrile hydrochloride . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for “2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride” is 1S/C5H5N3S.ClH/c1-3-4 (2-6)9-5 (7)8-3;/h1H3, (H2,7,8);1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 175.64 .Applications De Recherche Scientifique

Antibacterial Applications

2-Amino-4-methyl-1,3-thiazole derivatives have been utilized as starting materials for synthesizing heterocyclic analogues with significant antibacterial properties. These compounds have shown promising results against multidrug-resistant bacterial strains. For instance, certain synthesized Schiff bases of 2-aminothiazole-4-carboxylate demonstrated substantial inhibitory effects on gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

Antifungal Applications

The same class of compounds has also been effective in antifungal applications. They have been tested against various fungal strains, such as Candida glabrata and Candida albicans , showing zones of inhibition comparable to or greater than standard antifungal drugs like nystatin .

Anti-HIV Activity

2-Aminothiazoles are recognized for their potential role as anti-HIV agents. While specific data on 2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride is not detailed, its structural analogues have been explored for their efficacy in inhibiting HIV replication .

Antioxidant Properties

These compounds are also explored for their antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. The presence of the thiazole ring contributes to the electron-donating ability, enhancing the antioxidant potential .

Antitumor and Anthelmintic Effects

The thiazole derivatives are investigated for their antitumor properties, with some showing promising results in inhibiting cancer cell growth. Additionally, they possess anthelmintic activities, which could be beneficial in treating parasitic worm infections .

Anti-inflammatory and Analgesic Effects

2-Aminothiazoles have been reported to exhibit anti-inflammatory and analgesic effects. This makes them valuable in the development of new therapeutic agents for treating pain and inflammation-related conditions .

Enzyme Inhibition

The synthesized compounds of this class have been docked with target enzymes like UDP-N-acetylmuramate/L-alanine ligase, showing high binding affinities. This suggests their potential use as enzyme inhibitors in drug design .

Synthesis of Heterocyclic Analogues

Lastly, 2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride serves as a precursor for the synthesis of a wide range of heterocyclic analogues. These analogues have diverse therapeutic roles, expanding the scope of medicinal chemistry .

Mécanisme D'action

Target of Action

It’s known that 2-aminothiazoles, a class of compounds to which 2-amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride belongs, are potent cyclin-dependent kinase 5 inhibitors . They are also therapeutic agents for the treatment of Alzheimer’s disease and other neurodegenerative disorders .

Mode of Action

As a cyclin-dependent kinase 5 inhibitor, it likely works by blocking the activity of this enzyme, thereby disrupting the normal cell cycle and potentially leading to cell death .

Biochemical Pathways

Given its potential role as a cyclin-dependent kinase 5 inhibitor, it may impact pathways related to cell cycle regulation and neuronal function .

Result of Action

As a cyclin-dependent kinase 5 inhibitor, it may lead to disruption of the normal cell cycle, potentially leading to cell death .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 , which indicate various hazards including harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Propriétés

IUPAC Name |

2-amino-4-methyl-1,3-thiazole-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S.ClH/c1-3-4(2-6)9-5(7)8-3;/h1H3,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFCFXQFRNMFJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride | |

CAS RN |

1443981-79-0 | |

| Record name | 2-amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1377403.png)

![4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride](/img/structure/B1377404.png)

![tert-butyl N-[3-methoxy-1-(5-methylfuran-2-yl)propyl]carbamate](/img/structure/B1377408.png)

![Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride](/img/structure/B1377409.png)

![N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride](/img/structure/B1377410.png)

![3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B1377421.png)

![4-[(Tert-butyldimethylsilyl)oxy]naphthalene-2-carboxylic acid](/img/structure/B1377423.png)

![11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-triene hydrobromide](/img/structure/B1377424.png)